molecular formula C15H19N3O3S B2569004 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide CAS No. 1021075-78-4

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide

Cat. No.: B2569004
CAS No.: 1021075-78-4
M. Wt: 321.4
InChI Key: QCEDGXMXTDEEIB-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide is a synthetic small molecule featuring a pyridazinone core substituted with a p-tolyl group and a methanesulfonamide-linked propyl chain. Pyridazinones are recognized for their roles as kinase inhibitors, COX-2 modulators, and anti-inflammatory agents, while methanesulfonamide groups enhance solubility and bioavailability in drug design .

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-12-4-6-13(7-5-12)14-8-9-15(19)18(17-14)11-3-10-16-22(2,20)21/h4-9,16H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEDGXMXTDEEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions, often using p-tolyl halides and suitable catalysts.

    Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, using propyl halides or similar reagents.

    Formation of the Methanesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the methanesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological responses. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be inferred from the evidence, particularly benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10 in ) and other methanesulfonamide-containing molecules (e.g., A61603, silodosin in ). Below is a detailed comparison:

Table 1: Key Comparisons with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Reference
N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide Pyridazinone p-Tolyl, methanesulfonamide-propyl Not explicitly reported (predicted: anti-inflammatory, kinase modulation) N/A
Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-...]methanesulfonamide) Benzothieno[3,2-d]pyrimidin-4-one Thiopyrimidine, methanesulfonamide COX-2 inhibition (IC₅₀: 0.8 µM), iNOS suppression, reduced PGE2/IL-8 in keratinocytes
Compound 4 (N-[2-[(2,4-nitrophenyl)thio]-4-oxo[...]methanesulfonamide) Benzothieno[3,2-d]pyrimidin-4-one Nitrophenylthio, methanesulfonamide Strong ICAM-1 inhibition (70% at 10 µM), moderate COX-2 suppression
Compound 9 (N-[2-[(2,4-difluorophenyl)thio]-4-oxo[...]methanesulfonamide) Benzothieno[3,2-d]pyrimidin-4-one Difluorophenylthio, methanesulfonamide Dual COX-2/iNOS inhibition (IC₅₀: 1.2 µM), anti-proliferative effects in cancer models
A61603 (N-(5-[...]methanesulfonamide hydrochloride) Imidazoline-tetralin Methanesulfonamide, hydroxy-tetrahydronaphthalenyl α₁A-adrenoceptor agonist (EC₅₀: 0.6 nM), used in cardiovascular research

Key Findings and Distinctions

Structural Differences: The target compound’s pyridazinone core contrasts with the benzothieno[3,2-d]pyrimidin-4-one scaffold in derivatives. This difference likely impacts target selectivity; pyridazinones are associated with PDE4 inhibition and anti-cancer activity, whereas benzothienopyrimidinones are linked to COX-2 suppression . The methanesulfonamide group is a common feature, enhancing solubility and binding affinity in both compound classes. However, its placement (e.g., propyl chain vs. direct attachment to the heterocycle) may influence pharmacokinetics.

Pharmacological Activity: Benzothienopyrimidinone derivatives () exhibit anti-inflammatory activity via COX-2 and iNOS inhibition, with compound 9 showing dual efficacy (IC₅₀: 1.2 µM for both targets) . The target compound’s pyridazinone core may instead favor kinase inhibition (e.g., MAPK or CDK modulation), though this requires experimental validation. A61603 () demonstrates the versatility of methanesulfonamide in non-inflammatory contexts, such as adrenoceptor agonism, highlighting the moiety’s broad applicability .

Therapeutic Potential: Benzothienopyrimidinones suppress IL-8 and PGE2 in keratinocytes, suggesting utility in dermatological inflammation (e.g., psoriasis) . In contrast, the target compound’s p-tolyl group (a lipophilic substituent) may enhance blood-brain barrier penetration, hinting at CNS applications.

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)methanesulfonamide is a complex organic compound belonging to the class of pyridazinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research data.

Structure and Properties

The molecular formula of this compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of 345.43 g/mol. The structure features a pyridazinone core, characterized by a six-membered ring containing nitrogen atoms, which is typical for many biologically active compounds. The presence of the p-tolyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Pyridazinone derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that pyridazinone derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones has been well-documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures .

Anticancer Properties

The structural features of this compound suggest potential interactions with key enzymes involved in cancer progression. Pyridazinones are often explored as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer. Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines . Further research is needed to elucidate the specific mechanisms through which this compound may act.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinone Core : This step involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of the p-tolyl group and the propyl chain through nucleophilic substitution.
  • Final Modification : The addition of the methanesulfonamide moiety to enhance solubility and biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound:

Compound NameStructure FeaturesBiological Activity
2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridazinoneSimilar pyridazinone coreAnti-inflammatory
3-[6-(4-methoxyphenyl)pyridazinone] propanamideContains propanamide moietyAnalgesic activity
2-(5-bromo-pyridazinone) acetamidePyridazinone derivativeAntimicrobial activity

The unique combination of substituents in this compound may enhance its pharmacological profile compared to other pyridazinones .

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